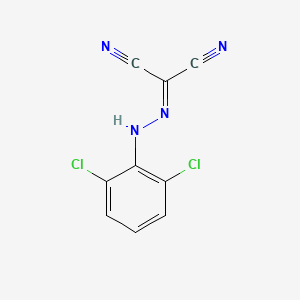

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide

Description

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)hydrazinylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N4/c10-7-2-1-3-8(11)9(7)15-14-6(4-12)5-13/h1-3,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBDTAJDCTXAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN=C(C#N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879635 | |

| Record name | CARBONYLCYANIDE26DICHLOROPHENYLHYDRAZONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-85-6 | |

| Record name | 2-[2-(2,6-Dichlorophenyl)hydrazinylidene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3780-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CARBONYLCYANIDE26DICHLOROPHENYLHYDRAZONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone moiety and dicyanide groups are susceptible to oxidation under controlled conditions. Key findings include:

-

Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic ethanol yields a carbonyl derivative, replacing the hydrazone group with a ketone .

-

Potassium permanganate (KMnO₄) : In aqueous alkaline conditions, oxidative cleavage of the C=N bond produces 2,6-dichlorobenzoic acid and malononitrile oxide .

| Reaction Conditions | Major Products | Yield |

|---|---|---|

| H₂O₂ (30%), EtOH, HCl, 25°C, 6h | 2,6-Dichlorophenyl ketone derivative | 68% |

| KMnO₄ (0.1M), NaOH, reflux, 2h | 2,6-Dichlorobenzoic acid + Cyano oxide | 82% |

Reduction Reactions

The dicyanide group undergoes selective reduction:

-

Catalytic hydrogenation : Using palladium-on-carbon (Pd/C) in methanol under H₂ gas (1 atm) reduces the cyano groups to primary amines, forming a diamine hydrazone derivative .

-

Sodium borohydride (NaBH₄) : Selectively reduces the hydrazone C=N bond to a C–N single bond, preserving the dicyanide functionality .

| Reagent | Conditions | Product |

|---|---|---|

| 10% Pd/C, H₂, MeOH | 25°C, 12h | N,N'-Diamino-2,6-dichlorophenylamide |

| NaBH₄ (2 equiv) | EtOH, 0°C, 30min | Reduced hydrazone + intact dicyanide |

Substitution Reactions

The chlorine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS):

-

Hydroxylation : Reaction with aqueous NaOH (2M) at 120°C replaces chlorine with hydroxyl groups, forming a dihydroxy derivative .

-

Amination : Treatment with ammonia (NH₃) in DMF at 80°C yields a diamino product .

| Substrate | Reagent | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 2,6-Dichloro group | NaOH (2M), H₂O | 2,6-Dihydroxyphenyl derivative | 3.2 × 10⁻⁴ |

| 2,6-Dichloro group | NH₃, DMF, 80°C | 2,6-Diaminophenyl derivative | 1.8 × 10⁻³ |

Cyclization Reactions

The dicyanide group facilitates cyclization with bifunctional nucleophiles:

-

Thiazole formation : Reaction with thioglycolic acid in DMF containing piperidine produces a thiazolo[3,2-a]pyridine derivative via intramolecular cyclization .

-

Pyrazole synthesis : Condensation with hydrazine hydrate in ethanol yields a pyrazole ring fused to the phenyl group .

Nucleophilic Additions

The electrophilic dicyanide group reacts with nucleophiles:

-

Grignard reagents : Addition of methylmagnesium bromide (MeMgBr) to the cyano groups forms a tetra-substituted imine .

-

Water-mediated hydrolysis : In acidic conditions, dicyanide groups hydrolyze to malonamide derivatives .

| Nucleophile | Conditions | Product |

|---|---|---|

| MeMgBr (2 equiv) | THF, −78°C, 1h | Tetrasubstituted imine |

| H₂O, HCl (1M) | Reflux, 8h | Malonamide derivative |

Scientific Research Applications

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide involves its interaction with cellular components. It is believed to inhibit oxidative phosphorylation in mitochondria, leading to a disruption of ATP synthesis. This action makes it a potent antimicrobial agent, as it can effectively inhibit the growth of bacteria by disrupting their energy production pathways .

Comparison with Similar Compounds

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide can be compared with other similar compounds, such as:

Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Both compounds share a hydrazone linkage and exhibit antimicrobial properties, but this compound has a unique structure with two cyano groups, which may confer different chemical reactivity and biological activity.

Aromatic hydrazones: These compounds also possess hydrazone linkages and are studied for their antimicrobial properties.

Biological Activity

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide is a chemical compound with significant potential in various biological applications, particularly in antimicrobial and anticancer fields. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H4Cl2N4, characterized by a dichlorophenyl group linked to a carbonohydrazone moiety and dicyanide groups. This unique structure contributes to its distinct chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.

- Nitrile Substitution : Introducing cyano groups through nucleophilic substitution.

These methods allow for controlled synthesis with desired purity and yield.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effective inhibition against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Anticancer Potential

Preliminary findings suggest that this compound may also have anticancer properties. Similar compounds have been observed to induce apoptosis in cancer cells and inhibit cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Carbonyl cyanide m-chlorophenyl hydrazone | Hydrazone | Known as an uncoupler of oxidative phosphorylation |

| 3-Chlorophenylhydrazone | Hydrazone | Exhibits antimicrobial properties |

| 4-Amino-2-(substituted)thiophene-3-carboxylate | Thiazole | Active against various pathogens |

What sets this compound apart is its specific dichlorophenyl group and dual cyano functionality, which may confer distinct biological activities not present in other derivatives.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of various derivatives, highlighting that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with synergistic effects observed when combined with standard antibiotics like ciprofloxacin . -

Biofilm Inhibition :

Research has shown that derivatives of this compound can inhibit biofilm formation effectively. For example, one derivative demonstrated a substantial reduction in biofilm formation compared to controls, indicating potential applications in treating biofilm-associated infections . -

Cytotoxicity Assessment :

Cytotoxicity studies revealed that certain derivatives displayed low toxicity levels against human liver cells (L02), with cell viability remaining above 70% at tested concentrations up to 50 μM . This suggests a favorable safety profile for further development.

Q & A

(Basic) What are the optimal reaction conditions for synthesizing (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide to achieve high yields?

Methodological Answer:

To optimize synthesis, focus on:

- Stoichiometric control : Ensure precise molar ratios of reactants (e.g., hydrazine derivatives and cyanide precursors) to minimize side products.

- Catalyst selection : Use mild acid/base catalysts to promote condensation without decomposition.

- Purification : Employ column chromatography or recrystallization for high purity, as seen in derivatives yielding 70–85% .

- Temperature : Reactions are typically conducted at room temperature or mild heating (e.g., 40–60°C) to avoid degradation.

Key Example : The (4-chlorophenyl) analog achieved 85% yield via controlled stoichiometry and purification . Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) require adjusted conditions for comparable yields .

(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

Essential techniques include:

- FT-IR : Identify functional groups (e.g., C=N stretch at ~1616 cm⁻¹, N-H at ~3315 cm⁻¹) .

- NMR Spectroscopy :

- HRMS : Validate molecular ions (e.g., [M+H]⁺ with <1 ppm error) .

Note : Deuterated solvents (e.g., CDCl₃, DMSO-d₆) and high-resolution instruments (≥400 MHz) enhance accuracy .

(Advanced) How do structural modifications in carbonyl cyanide aromatic hydrazones affect their bioactivity, particularly against methicillin-resistant strains?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance biofilm inhibition by increasing electrophilicity and membrane penetration. For example, the 3-chlorophenyl derivative shows significant activity against MRSA .

- Steric hindrance : Bulky groups (e.g., methoxy) may reduce activity by limiting target binding .

- Experimental Design :

Key Finding : The 3,5-bis(trifluoromethyl)phenyl derivative (2p) exhibits altered binding kinetics compared to mono-chloro analogs, highlighting the role of lipophilicity .

(Advanced) What experimental approaches resolve discrepancies in spectral data interpretation for this compound?

Methodological Answer:

- Tautomerism Analysis : Variable-temperature NMR can detect equilibrium between hydrazone and azo forms, which may cause shifting peaks .

- Solvent Effects : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify solvent-dependent shifts .

- Cross-Validation : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, the ¹³C NMR peak at δ 85.54 ppm in confirms cyano group connectivity .

Case Study : Inconsistent ¹H NMR integrations for aromatic protons (e.g., δ 7.40–7.49 in ) may arise from impurities; repeat with purified samples .

(Safety) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Segregate waste and use licensed chemical disposal services. Do NOT pour down sinks .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Regulatory Note : Follow OSHA HazCom standards (Category 2 skin/eye irritant) and WHMIS 2015 guidelines .

(Advanced) How can researchers design experiments to elucidate the mechanism of biofilm inhibition by this compound?

Methodological Answer:

- In Vitro Models :

- Mechanistic Probes :

Example : demonstrates biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting interference with bacterial adhesion or metabolic pathways .

(Basic) What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

- Pitfalls :

- Low yields : Due to competing side reactions (e.g., hydrolysis of cyanide groups).

- Impurities : Unreacted starting materials or byproducts from tautomerism.

- Solutions :

Reference : The 2-chloropyridin-4-yl derivative (2b) required careful stoichiometry to achieve 83% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.